Product packaging for Acepromazine Maleate(Cat. No.:CAS No. 3598-37-6)

Acepromazine Maleate

Cat. No.: B195525
CAS No.: 3598-37-6
M. Wt: 442.5 g/mol
InChI Key: FQRHOOHLUYHMGG-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acepromazine maleate is a phenothiazine derivative that functions as a potent antagonist for several postsynaptic receptors, including dopaminergic (D1, D2, D3, D4), serotonergic (5-HT1, 5-HT2), alpha-adrenergic, and histaminergic (H1) receptors . This broad mechanism of action leads to a depressant effect on the central nervous system, resulting in sedation and a reduction in spontaneous activity . While its historical use was as an antipsychotic in humans, it is now primarily utilized in veterinary medicine as a sedative and antiemetic . Consequently, it serves as a valuable tool in research for studying sedation, neurotransmission, and receptor pharmacology. In experimental settings, it is commonly used as a pre-anesthetic agent in animal studies, often in combination with other anesthetics like ketamine and xylazine . Researchers also leverage its physiological effects, such as its ability to lower intraocular pressure in glaucomatous eyes, making it a compound of interest in ophthalmic research . This compound has a molecular formula of C23H26N2O5S and a molecular weight of 442.53 g/mol . It appears as a light yellow to yellow solid powder with a melting point of 135-136°C and an assay purity of ≥98% . This product is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H26N2O5S B195525 Acepromazine Maleate CAS No. 3598-37-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-but-2-enedioic acid;1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2OS.C4H4O4/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19;5-3(6)1-2-4(7)8/h4-5,7-10,13H,6,11-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRHOOHLUYHMGG-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

61-00-7 (Parent)
Record name Acepromazine maleate [USAN:USP]
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DSSTOX Substance ID

DTXSID6047783
Record name Acetopromazine maleate
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Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3598-37-6
Record name Acepromazine maleate
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Record name Acepromazine maleate [USAN:USP]
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Record name Acepromazine maleate
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Record name Acetopromazine maleate
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Record name Acepromazine hydrogen maleate
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Record name ACEPROMAZINE MALEATE
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Molecular and Receptor Level Pharmacodynamics of Acepromazine Maleate

Dopaminergic Receptor Antagonism Studies

A cornerstone of acepromazine (B1664959) maleate's pharmacological profile is its antagonism of dopamine (B1211576) receptors in the central nervous system, which is directly responsible for its sedative and tranquilizing properties arizona.eduveteriankey.compatsnap.comresearchgate.net. Dopamine, a crucial neurotransmitter regulating mood, behavior, and motor control, is modulated by acepromazine's action at these receptors. By inhibiting dopaminergic pathways, the compound induces a state of calmness and reduces spontaneous motor activity patsnap.comwikipedia.org.

Affinity and Selectivity for Postsynaptic Dopamine Receptor Subtypes (D1, D2, D3, D4)

Scientific literature indicates that acepromazine maleate (B1232345) functions as an antagonist across several dopamine receptor subtypes, specifically D1, D2, D3, and D4 receptors drugbank.comhmdb.calabome.com. While precise quantitative affinity data (such as Ki values) for acepromazine at each of these subtypes are not consistently detailed across the provided sources, its potent antagonism of the D2 receptor is frequently emphasized as a primary mechanism underlying its antipsychotic and tranquilizing effects wikipedia.orgdrugbank.comhmdb.ca. The drug's interaction with these receptors is fundamental to its capacity to modulate dopaminergic neurotransmission.

Table 1: Dopamine Receptor Interactions of Acepromazine Maleate

Receptor SubtypeInteraction TypePrimary Effect
D1AntagonismContributes to central nervous system effects
D2AntagonismPotent; key mechanism for sedation and tranquilization
D3AntagonismContributes to central nervous system effects
D4AntagonismContributes to central nervous system effects

Note: Specific affinity (Ki) values for acepromazine across all dopamine receptor subtypes were not consistently reported in the provided literature.

Alpha-Adrenergic Receptor Antagonism

This compound is well-established for its significant alpha-adrenergic antagonist activity, particularly targeting alpha-1 adrenoceptors veteriankey.compatsnap.comresearchgate.netdrugbank.comhmdb.camedchemexpress.comprobechem.commedchemexpress.comveteriankey.comnih.govveteriankey.comdrugbank.com. This action profoundly influences vascular tone and systemic blood pressure regulation.

Alpha-1 Adrenoceptor Binding and Functional Inhibition

The drug exhibits antagonistic properties at alpha-1 adrenoceptors, effectively blocking the actions of norepinephrine (B1679862) arizona.eduveteriankey.com. This blockade leads to the relaxation of vascular smooth muscle, consequently causing vasodilation arizona.eduveteriankey.compatsnap.comresearchgate.netveteriankey.comveteriankey.com. Acepromazine is characterized as a moderate peripheral α1-adrenergic antagonist arizona.edu. By inhibiting alpha-1 receptor-mediated vasoconstriction, it directly impacts vascular tone arizona.eduveteriankey.com.

Modulation of Peripheral and Central Adrenergic Tone

The alpha-1 adrenoceptor blockade induced by this compound results in a reduction of peripheral vascular resistance, leading to a decrease in blood pressure arizona.eduveteriankey.compatsnap.comresearchgate.netveteriankey.comveteriankey.com. This vasodilatory effect is a prominent characteristic of the drug's pharmacodynamic profile arizona.eduveteriankey.com. In certain species, such as horses, this effect can enhance blood flow in peripheral arteries arizona.eduveteriankey.com. Acepromazine also displays alpha1/alpha2-receptor antagonist properties, which collectively contribute to lowering blood pressure and may precipitate reflex tachycardia drugbank.comhmdb.ca.

Table 2: Alpha-Adrenergic Receptor Interactions of this compound

Receptor SubtypeInteraction TypePrimary Functional Outcome
Alpha-1AntagonismVasodilation, decreased vascular tone, potential hypotension
Alpha-2AntagonismContributes to modulation of adrenergic tone

Note: Specific affinity (Ki) values for acepromazine at alpha-1 and alpha-2 subtypes were not consistently reported in the provided literature.

Muscarinic Acetylcholine (B1216132) Receptor Interactions

This compound also demonstrates interactions with muscarinic acetylcholine receptors, exhibiting antimuscarinic action arizona.eduveteriankey.comdrugbank.comhmdb.ca. This antagonism of muscarinic receptors can lead to anticholinergic effects, although these are generally considered less pronounced compared to its primary dopaminergic and adrenergic receptor interactions drugbank.comhmdb.ca.

Table 3: Muscarinic Acetylcholine Receptor Interaction of this compound

Receptor SubtypeInteraction TypePotential Effects
Muscarinic (M1/M2)AntagonismAnticholinergic effects

Compound Name List:

Acepromazine

this compound

Acetylpromazine

Acetopromazine

Acetopromazine maleate

ACE

ACP

Atravet

Promace

Noctran

CB-1522

NSC-264522

Acepromazina

Concentrat vo34

Acezine 2

Fenoldopam Mesylate

Dopamine

Norepinephrine

Histamine (B1213489)

Serotonin

Fentanyl

Naltrexone

Isoflurane (B1672236)

Propofol

Dobutamine

Chlorpromazine

Tamsulosin

Prazosin

WB4101

5-methylurapidil (B1664665)

HV723

Oxymetazoline

Noradrenaline

Ecopipam

Apomorphine

Lisuride

Bromocriptine

Cabergoline

Pramipexole

Ropinirole

Sulpiride

Thioridazine

Amisulpride

Quetiapine

Methysergide

Chlorpheniramine

Chlorphentermine

Chlorpropamide

Chlorprothixene

Benperidol

Benzatropine

Benzhydrocodone

Benzocaine

Benzphetamine

Benzydamine

Benzyl alcohol

Bepridil

Betaxolol

Bethanidine

Bezitramide

Bismuth subcarbonate

Bismuth subcitrate potassium

Bismuth subgallate

Bismuth subnitrate

Bisoprolol

Bitolterol

Bosentan

Botulinum toxin type A

Aprepitant

Rolapitant

Mirtazapine

Fenbendazole

Ivermectin

Praziquantel

Arbutamine

Arformoterol

Aripiprazole

Aripiprazole lauroxil

Artemether

Acebutolol

Aceclofenac

Acemetacin

Acenocoumarol

Acetazolamide

Acetohexamide

Adrenaline

Aflatoxin

Aspirin

Arachidonic acid

Adenosine (B11128) diphosphate (B83284) (ADP)

Substance P

5-hydroxytryptamine (Serotonin)

Binding to M1/M2 Receptors

This compound exhibits affinity for muscarinic (cholinergic) M1 and M2 receptors nih.govpatsnap.comdrugbank.comlsu.edu. Studies have quantified this interaction, indicating that acepromazine binds to muscarinic receptors in rat brain with an IC50 value of 350 nM caymanchem.comcaymanchem.com. Furthermore, it inhibits acetylcholine-induced contractions of guinea pig ileum with an IC50 of 840 nM, further demonstrating its muscarinic receptor antagonism caymanchem.comcaymanchem.com.

Antimuscarinic Actions and Autonomic Nervous System Modulation

The blockade of muscarinic receptors by this compound results in anticholinergic effects patsnap.comdrugbank.com. These effects can manifest as dry mouth, blurred vision, constipation, difficulty or inability to urinate, sinus tachycardia, ECG changes, and memory impairment drugbank.com. While these effects can be adverse, the anticholinergic action of acepromazine may also contribute to the attenuation of extrapyramidal side effects associated with other neuroleptic drugs drugbank.com. Acepromazine's influence on the autonomic nervous system is also mediated through its blockade of muscarinic receptors, alongside its alpha-adrenergic antagonism europa.eu.

Serotonergic Receptor (5-HT1, 5-HT2) Interactions

This compound possesses antiserotonin activity, engaging with both 5-HT1 and 5-HT2 receptors drugbank.comnih.gov. This interaction is associated with anxiolytic, antidepressive, and anti-aggressive properties, and has been implicated in the mitigation of extrapyramidal side effects drugbank.com.

Histaminergic Receptor (H1) Antagonism

As a histamine H1 receptor antagonist, this compound effectively blocks the actions of histamine nih.govpatsnap.comdrugbank.comnih.govncats.ioontosight.ai. This antihistaminic property contributes to its sedative and antiemetic effects, and it also helps to reduce inflammatory responses triggered by histamine drugbank.comontosight.aiarizona.edu.

Competitive Binding Assays and Receptor Profile Elucidation

The receptor binding profile of this compound has been investigated using various in vitro methodologies, including competitive binding assays. While comprehensive competitive binding assay data across a wide array of receptors is not extensively detailed in all sources, specific studies have provided insights. For instance, this compound was assessed for its interaction with nicotinic receptors in murine skeletal muscle using a competitive binding study involving 125I-labeled alpha-bungarotoxin, where it demonstrated no inhibitory effect nih.gov. In other research, acepromazine was used as a reference compound in differential scanning fluorimetry (DSF) assays to evaluate its binding to TAR RNA acs.org. Additionally, studies examining its effects on hERG potassium channels have employed concentration-dependent inhibition assays, revealing an IC50 value of 1.5 µM for these channels nih.govkjpp.netresearchgate.net.

Receptor Binding Affinities of this compound

The following table summarizes the reported binding affinities of this compound for specific receptors, derived from in vitro studies.

Receptor TargetAssay Type / SpeciesAffinity Value (IC50)Reference
Muscarinic ReceptorsRat brain binding assay350 nM caymanchem.comcaymanchem.com
Muscarinic ReceptorsGuinea pig ileum contraction assay840 nM caymanchem.comcaymanchem.com
hERG Potassium ChannelsHEK293 cells (whole-cell voltage-clamp)1.5 µM nih.govkjpp.netresearchgate.net

Compound List

Acepromazine

this compound

Acetylpromazine

Alimemazine hemitartrate

Alpha-bungarotoxin

Aprepitant

Atropine (B194438)

Bupivacaine

Buprenorphine

Bupropion

Buspirone

Butabarbital

Butalbital

Chlorpromazine

Cyproheptadine

Desipramine

Domperidone

Dopamine

Doxylamine

Etorphine

Fluphenazine decanoate (B1226879)

Halothane (B1672932)

Histamine

Isoflurane

Ketamine

Levomepromazine

Maropitant

Mazindol

Meprobamate

Norepinephrine

Pentothal

Perphenazine

Prochlorperazine maleate

Propiomazine

Procaine hydrochloride

Serotonin (5-HT)

Trazodone

Xylazine (B1663881)

Pharmacokinetic Research and Biotransformation of Acepromazine Maleate

Absorption Kinetics Across Administration Routes

The absorption of acepromazine (B1664959) maleate (B1232345) varies significantly depending on the route of administration, influencing its onset, intensity, and duration of action.

Oral Bioavailability and Absorption Rate Studies

When administered orally, acepromazine maleate undergoes absorption through the gastrointestinal tract. In horses, oral administration has demonstrated a bioavailability of approximately 55.1% nih.gov. The absorption process in horses following oral administration can be characterized by a two-compartment open model with first-order absorption. Studies indicate rapid absorption, with an absorption half-life of around 0.84 hours and a time to peak plasma concentration (Tmax) of approximately 0.4 hours nih.gov.

In dogs, the oral elimination half-life is estimated to be around 2.5 hours, while in cats, it is approximately 3 hours researchgate.net. Research in dogs suggests that the relationship between oral absorption and dose may not be linear, potentially indicating saturation of pre-systemic metabolism or absorption at higher doses researchgate.net. In cats, plasma concentration curves tend to be higher than in dogs when administered at the same dose per body weight researchgate.net. Oral administration is generally associated with a longer duration of tranquilizing effect compared to intravenous administration auburn.edu.

Intravenous and Intramuscular Absorption Profiles

Following intravenous (IV) injection, this compound is rapidly absorbed into the systemic circulation, with peak tranquilization effects observed within approximately 5 to 10 minutes in horses interchemie.com. The drug is quickly distributed throughout the body, leading to a rapid onset of action auburn.edu. Studies in horses indicate an alpha-phase half-life (distribution phase) of approximately 4.2 minutes or less than 3 minutes, signifying rapid initial distribution auburn.edunih.govmultiscreensite.comresearchgate.net. The drug remains detectable in plasma for up to 8 hours post-IV administration in horses, although it may be quantifiable for a shorter period of 3 hours nih.govresearchgate.netresearchgate.netnih.gov.

Intramuscular (IM) administration also leads to absorption, with effects typically observed within 15 to 20 minutes in horses interchemie.com. While specific absorption rate data for IM administration is less detailed in the reviewed literature, it represents an alternative route for systemic uptake.

Distribution Dynamics

Once absorbed, this compound distributes widely throughout the body, exhibiting characteristics typical of lipophilic compounds.

Volume of Distribution Characterization in Various Species

The volume of distribution (Vd) is a key pharmacokinetic parameter reflecting the extent to which a drug is distributed into tissues relative to plasma. In horses, studies have reported a large volume of distribution, with values ranging from 4.5 L/kg to 6.6 L/kg, depending on the administered dose nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.euwikidoc.org. This high Vd indicates extensive distribution into body tissues. Data for other species is less comprehensively reported within the scope of this review, though a high volume of distribution is generally considered characteristic of acepromazine nih.gov.

Table 1: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)

Parameter Dose (mg/kg) Value Citation
Volume of Distribution (Vd) 0.3 6.6 L/kg nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.euwikidoc.org
Volume of Distribution (Vd) 0.15 4.5 L/kg europa.eueuropa.eu
Plasma Protein Binding N/A >99% nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.eunih.govup.ac.za
Alpha Phase Half-life 0.3 4.2 min nih.govmultiscreensite.comresearchgate.net
Alpha Phase Half-life N/A < 3 min auburn.edumultiscreensite.com
Beta Phase Half-life 0.3 184.8 min (3.08 h) nih.govresearchgate.net
Beta Phase Half-life 0.15 1.6 h europa.eueuropa.eu
Beta Phase Half-life N/A 50-150 min multiscreensite.com
Detectable in Plasma 0.3 up to 8 h nih.govresearchgate.net
Quantifiable in Plasma N/A up to 3 h researchgate.netnih.gov
RBC Partitioning N/A 54% nih.govresearchgate.net

Extent of Plasma Protein Binding

This compound exhibits a high affinity for plasma proteins, with binding exceeding 99% in horses nih.govmultiscreensite.comresearchgate.neteuropa.eueuropa.eunih.govup.ac.za. This extensive protein binding means that only a small fraction of the drug is free or unbound in the plasma at any given time. The high degree of protein binding influences the drug's distribution, potentially creating a reservoir within the plasma that can contribute to its prolonged effects or influence its interaction with tissues.

Red Blood Cell Partitioning Research

Research into the distribution of this compound within whole blood has revealed its partitioning between the plasma and erythrocyte (red blood cell) compartments. In horses, studies indicate that approximately 46% of acepromazine is found in the plasma phase, while the remaining 54% partitions into the erythrocyte phase nih.govresearchgate.net. This relatively even distribution between plasma and red blood cells suggests that erythrocytes play a role in the transport and distribution of the drug within the circulatory system.

Table 2: Oral Pharmacokinetic Parameters of this compound

Parameter Species Value Citation
Bioavailability Horse 55.1% nih.gov
Absorption Half-life Horse 0.84 h nih.gov
Time to Peak Conc. (Tmax) Horse 0.4 h nih.gov
Elimination Half-life Dog ~2.5 h researchgate.net
Elimination Half-life Cat ~3 h researchgate.net

Table 3: Red Blood Cell Partitioning of this compound in Horses

Blood Component Percentage Citation
Plasma Phase 46% nih.govresearchgate.net

Compound List

Acepromazine

this compound

Metabolic Pathways and Metabolite Characterization

This compound undergoes extensive metabolism, primarily within the liver, before its excretion from the body. The biotransformation process involves several enzymatic reactions, leading to the formation of various metabolites, some of which retain biological activity or serve as markers for drug use.

Hepatic Biotransformation Mechanisms

The liver is the principal organ responsible for the biotransformation of this compound. europa.eueuropa.euomu.edu.trwedgewood.com General metabolic pathways for phenothiazine (B1677639) derivatives, including acepromazine, are known to involve several key reactions. These include the demethylation of the terminal dimethylamino group, hydroxylation of the phenothiazine nucleus, oxidation at the terminal side chain nitrogen atom, and oxidation of the sulfur atom within the molecule. Furthermore, the resulting metabolites can undergo conjugation reactions, typically with glucuronide or sulfate, to increase their water solubility and facilitate excretion. psu.edu

Identification and Quantification of Major and Minor Metabolites

Research has identified several metabolites of acepromazine in various animal species. In horses, studies have identified major metabolites in urine following hydrolysis. These include 7-hydroxy-acepromazine and 2-(1-hydroxyethyl)-7-hydroxypromazine. psu.eduresearchgate.net Additionally, 2-(1-hydroxyethyl)promazine sulfoxide (B87167) (HEPS) has been identified as a significant non-conjugated metabolite in horses. psu.eduresearchgate.net Minor metabolites detected in equine urine include primaizine N-oxide and promazine (B1679182) N-oxide sulfoxide. researchgate.net The parent drug, acepromazine, is rapidly metabolized, with minimal amounts of the unmodified compound found in the urine. researchgate.net The metabolite HEPS has gained attention as a potential forensic marker due to its prolonged detectability in biological samples. researchgate.net

Table 1: Identified Metabolites of Acepromazine

Metabolite NameCommon AbbreviationNotes
2-(1-hydroxyethyl)promazine sulfoxideHEPSMajor non-conjugated metabolite (horses)
7-hydroxy-acepromazineN/AMajor metabolite (horses, after hydrolysis)
2-(1-hydroxyethyl)-7-hydroxypromazineN/AMajor metabolite (horses, after hydrolysis)
Promazine sulfoxideN/AMetabolite (horses)
Primaizine N-oxideN/AMinor metabolite (horses)
Promazine N-oxide sulfoxideN/AMinor metabolite (horses)

Metabolite Formation Kinetics and Interspecies Variability

The kinetics of metabolite formation can vary. For instance, the conversion of acepromazine to HEPS in horses has been described as both fast and erratic. researchgate.net Significant interspecies variability exists in the distribution and metabolism of acepromazine, highlighting the importance of species-specific pharmacokinetic data. omu.edu.trresearchgate.net Studies indicate that acepromazine is widely distributed throughout the body in horses. researchgate.netmultiscreensite.com Differences in pharmacokinetic parameters and metabolic profiles have been observed between species such as horses and dogs. omu.edu.tr

Elimination Research

The elimination of acepromazine and its metabolites from the body occurs primarily through urinary excretion, following hepatic metabolism.

Elimination Half-Life Determination

The elimination half-life of acepromazine varies considerably depending on the animal species and the route of administration.

Table 2: Elimination Half-Life of Acepromazine by Species and Route

SpeciesRoute of AdministrationElimination Half-Life (hours)Notes
HorseIntravenous (IV)~3.08 (184.8 min)Range reported: 51.7 to 148.5 min multiscreensite.com
HorseIntravenous (IV)~3Commonly cited value europa.eueuropa.eu
HorseIntravenous (IV)5.16 ± 0.450Specific study value researchgate.net
HorseIntravenous (IV)~3.1General statement omu.edu.tr
HorseOral6.04 researchgate.net
HorseSublingual (SL)6.70 ± 2.62 researchgate.net
DogOral1.2 arizona.edu
DogOral~7.1General statement omu.edu.tr
CamelN/ALonger than horsesComparative observation researchgate.net

Excretion Routes and Excretion Rate Analysis

Following its metabolism, acepromazine and its metabolites are primarily excreted via the urine. europa.euomu.edu.trwedgewood.comwikipedia.org The liver plays a central role in metabolizing the drug, with the resultant metabolites being eliminated through the urinary system. europa.eueuropa.eu In horses, acepromazine and its metabolites can be detected in urine for up to 48 hours after intravenous administration. researchgate.netresearchgate.net The metabolite 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) has been observed to be quantifiable in equine urine for as long as 144 hours post-administration. researchgate.net

Compound Names Mentioned:

this compound

Acepromazine (ACP)

2-(1-hydroxyethyl)promazine sulfoxide (HEPS)

7-hydroxy-acepromazine

2-(1-hydroxyethyl)-7-hydroxypromazine

Promazine

Promazine sulfoxide

3-hydroxypromazine (B130020)

3-hydroxydesmonomethyl-promazine

Primaizine N-oxide

Promazine N-oxide sulfoxide

Neuropharmacological Investigations of Acepromazine Maleate

Central Nervous System Depressant Actions

Effects on Basal Ganglia, Hypothalamus, Limbic System, Brainstem, and Reticular Activating System Activity

Acepromazine (B1664959) maleate (B1232345) demonstrates a depressant effect on several key areas of the brain. avma.org Its action on the basal ganglia, a group of subcortical nuclei involved in motor control, contributes to the reduction in spontaneous motor activity. avma.orgcabidigitallibrary.org In the hypothalamus, which regulates many autonomic functions, acepromazine's influence can lead to changes in thermoregulation and other homeostatic processes. avma.orgwedgewood.com

The limbic system, which is integral to emotion and behavior, is also affected by acepromazine, contributing to its tranquilizing effects. avma.orgnih.gov Furthermore, the compound acts on the brainstem and the reticular activating system (RAS), a network of neurons responsible for maintaining arousal and consciousness. avma.orgbloomtechz.comresearchgate.net By depressing the RAS, acepromazine induces a state of sedation and reduced awareness of external stimuli. wedgewood.comresearchgate.net The tranquilizing effects are also attributed to the blocking of central postsynaptic dopamine (B1211576) D2 receptors in the forebrain and chemoreceptor trigger zone. cabidigitallibrary.orgcabidigitallibrary.org

Mechanisms Underlying Sedation and Muscular Relaxation

The sedative properties of acepromazine are primarily a result of its potent dopamine D2 receptor antagonism. avma.org This action disrupts dopaminergic neurotransmission, leading to a calming effect and a decrease in alertness. auburn.eduontosight.ai The blockade of dopamine receptors in the brain produces sedation and tranquilization. arizona.edu

Muscular relaxation is another key effect of acepromazine. nih.govdrugs.comnih.govauburn.edu This is achieved through its depressant action on the central nervous system, which reduces muscle tone and diminishes spontaneous muscular activity. avma.orgnih.gov The compound's impact on the basal ganglia and other motor control centers contributes significantly to this muscle relaxant effect. nih.gov

Modulation of Spontaneous Motor Activity and Conditioned Responses

Acepromazine significantly reduces spontaneous motor activity. nih.govdrugs.comnih.govauburn.edu This is a direct consequence of its depressant effects on the central nervous system, particularly the basal ganglia. avma.orgwikipedia.org Research in animal models has consistently demonstrated a dose-dependent decrease in locomotor activity following acepromazine administration.

Furthermore, acepromazine has been shown to inhibit conditioned avoidance responses. cvmh.frcaymanchem.comcaymanchem.com In laboratory studies, animals treated with acepromazine show a reduced ability to learn or perform tasks that require avoiding an unpleasant stimulus. cvmh.fr This effect is linked to the drug's interference with dopamine-mediated learning and memory processes. For instance, in rats, acepromazine inhibited the development of a conditioned avoidance response. cvmh.frcaymanchem.com

Electroencephalographic (EEG) Effects in Research Models

Studies investigating the electroencephalographic (EEG) effects of acepromazine have yielded mixed results. Some older reports suggested that certain phenothiazines could lower the seizure threshold and induce EEG patterns similar to those seen in epilepsy. cliniciansbrief.comallenpress.com This led to historical caution regarding its use in animals with a history of seizures. cliniciansbrief.com

However, more recent and controlled studies have challenged this notion. A study on normal sedated dogs found that intravenous acepromazine did not significantly alter EEG activity at either low or high doses. researchgate.netjarvm.comresearchgate.net Specifically, the study reported no significant changes in alpha or beta wave activity. jarvm.com Another retrospective study on dogs with a history of seizures found no correlation between acepromazine administration and the recurrence of seizure activity. allenpress.com In fact, in some cases, acepromazine appeared to abate seizure activity. cliniciansbrief.comallenpress.com These findings suggest that the purported pro-convulsant effect of acepromazine may not be as significant as once believed, and some evidence even points towards potential anti-convulsant properties. jarvm.com

Role in Catecholamine-Mediated Arousal Systems

Acepromazine plays a significant role in modulating catecholamine-mediated arousal systems. avma.org Catecholamines, such as dopamine and norepinephrine (B1679862), are crucial for maintaining alertness and arousal. avma.org Acepromazine's primary mechanism of antagonizing dopamine receptors directly interferes with this system, leading to sedation. nih.govontosight.ai

By blocking dopamine receptors, acepromazine diminishes the excitatory input to various brain regions involved in arousal. bloomtechz.com Furthermore, acepromazine also exhibits alpha-1 adrenergic blocking activity, which can interfere with the effects of norepinephrine, another key catecholamine in the arousal pathway. arizona.eduveteriankey.com This dual antagonism of dopaminergic and adrenergic pathways contributes to its potent sedative and calming effects. drugbank.com Research in cats has suggested that acepromazine can eliminate opioid-induced supraspinal catecholamine arousal. avma.org

Systemic Pharmacological Effects Research

Cardiovascular System Modulation

Acepromazine's most prominent effects are on the cardiovascular system, primarily stemming from its interaction with adrenergic receptors. researchgate.netwedgewood.com These interactions result in significant hemodynamic changes, including alterations in blood pressure, vascular resistance, and cardiac function. veteriankey.comfrontiersin.org

The principal mechanism by which acepromazine (B1664959) induces vasodilation is through the blockade of alpha-1 (α1) adrenergic receptors located on vascular smooth muscle. nih.govarizona.edu These receptors are typically activated by catecholamines like norepinephrine (B1679862), leading to vasoconstriction and an increase in blood pressure. nih.gov By acting as an antagonist at these sites, acepromazine prevents this vasoconstrictive action, resulting in the relaxation of arterial and venous smooth muscle. researchgate.netquizlet.com This peripheral α1-adrenergic blockade is a key contributor to the compound's hypotensive effects. frontiersin.orgnih.govctfassets.net The depression of the central vasomotor center may also contribute to this effect. nih.gov

A direct consequence of α1-adrenergic blockade is a reduction in systemic vascular resistance. frontiersin.orgresearchgate.net In a study involving isoflurane-anesthetized dogs, acepromazine administration led to a decrease in systemic vascular resistance index (SVRI) from baseline during dopamine (B1211576) infusion. researchgate.netnih.gov This effect can be dose-dependent. researchgate.net

Research has also demonstrated acepromazine's impact on regional blood flow. In horses, it has been shown to induce a vasodilatory effect on the digital vasculature, palmar digital artery, and metatarsal artery. nih.govarizona.edu This property is utilized in the management of conditions like laminitis to potentially improve circulation within the hoof. wikipedia.orgarizona.edu One study in healthy, conscious horses documented an increase in palmar digital blood flow following intramuscular administration of acepromazine. nih.gov

Table 1: Research Findings on Acepromazine's Impact on Vascular Resistance and Blood Flow

Subject Parameter Measured Observed Effect Reference
Anesthetized Dogs Systemic Vascular Resistance Index (SVRI) Decreased from baseline during dopamine infusion. researchgate.netnih.gov researchgate.net, nih.gov
Conscious Horses Palmar Digital Blood Flow Increased. nih.gov nih.gov

The influence of acepromazine on cardiac output can be variable. While the vasodilation and decreased afterload it causes can potentially lead to an increase in cardiac output, some studies report a decrease. veteriankey.com In one study on healthy, conscious dogs, intravenous administration of acepromazine resulted in a decrease in mean cardiac output from 4.2 L/min to 3.1 L/min. nih.gov This was accompanied by a reduction in ventricular stroke volume. nih.gov However, other research suggests that in low doses, the decreased peripheral resistance allows for increased cardiac output without increasing cardiac work. veteriankey.com Moderate to high doses, however, may cause a significant decrease in stroke volume and cardiac output. veteriankey.com

Acepromazine also possesses antiarrhythmic properties, which are attributed to its ability to reduce myocardial sensitization to catecholamines. researchgate.net This is thought to be a result of the α1-adrenergic blockade, which protects against catecholamine-induced dysrhythmias. veteriankey.comctfassets.net It has been shown to increase the dose of epinephrine (B1671497) required to induce ventricular arrhythmias. veteriankey.com There is minimal depression of myocardial contractility at standard doses. quizlet.com

Table 2: Summary of Research on Acepromazine's Cardiac Effects

Parameter Observed Effect Notes Reference
Cardiac Output Decreased in some studies. Can be dose-dependent; low doses may increase it. veteriankey.comnih.gov veteriankey.com, nih.gov
Stroke Volume Decreased. nih.gov Observed in healthy conscious dogs. nih.gov nih.gov
Myocardial Contractility Minimal depression. quizlet.com Generally considered a mild effect. quizlet.com quizlet.com

Gastrointestinal System Pharmacodynamics

Acepromazine's effects on the gastrointestinal system are primarily centered on its antiemetic properties. drugbank.comwedgewood.com

The antiemetic action of acepromazine is achieved through its antagonism of dopamine (specifically D2) receptors in the chemoreceptor trigger zone (CTZ) of the brain. nih.govpatsnap.comeuropa.eu The CTZ is a critical area that detects emetic substances in the blood and relays this information to the vomiting center in the medulla. europa.eu By blocking dopaminergic transmission in this zone, acepromazine effectively suppresses the vomiting reflex, making it useful for controlling vomiting associated with various stimuli, including motion sickness. arizona.edunih.gov

Urogenital System Research

Research into acepromazine's effects on the urogenital system has focused on its potential to relax smooth muscle within the urinary tract. A study conducted on anesthetized, healthy, sexually intact male cats investigated the effects of acepromazine maleate (B1232345) on urethral pressure. nih.govavma.org

The results indicated that acepromazine significantly decreased intraurethral pressures in the preprostatic and prostatic regions of the urethra, which are predominantly composed of smooth muscle. nih.govavma.org There was no discernible effect on the postprostatic/penile segment, which has a higher proportion of striated muscle. nih.govavma.org The study concluded that acepromazine's effects are on the smooth muscle of the urethra, as it did not inhibit the binding of α-bungarotoxin to nicotinic receptors in skeletal muscle, indicating no effect on striated muscle. nih.govavma.org

Table 3: Effects of Acepromazine Maleate on Intraurethral Pressure in Male Cats

Urethral Region Type of Muscle Percentage Decrease in Pressure Reference
Preprostatic Smooth 19% nih.gov, avma.org
Prostatic Smooth 21% nih.gov, avma.org

Effects on Urethral Smooth Muscle Pressure Profiles

Research into the effects of this compound on the urinary system has demonstrated its significant impact on urethral smooth muscle. A notable study conducted on anesthetized, healthy, sexually intact male cats revealed that this compound significantly decreased intraurethral pressures. nih.govavma.org Specifically, a reduction in pressure was observed in the preprostatic and prostatic regions of the urethra by 19% and 21%, respectively. nih.govavma.org However, no discernible effect was noted in the postprostatic/penile segment of the urethra. nih.govavma.org

This effect is attributed to the alpha-adrenergic antagonist properties of acepromazine, which leads to the relaxation of the smooth muscle that is abundant in the proximal urethra. frontiersin.org The proximal portion of the feline urethra is primarily controlled by alpha receptor-mediated smooth muscle. frontiersin.org The observed reduction in pressure in these specific regions aligns with the known mechanism of action of acepromazine as an alpha-adrenergic blocker. nih.govavma.org

Investigation of Action on Striated Muscle

In contrast to its effects on smooth muscle, research indicates that this compound does not have a direct action on striated muscle. nih.govavma.org A competitive binding study utilizing ¹²⁵I-labeled alpha-bungarotoxin, a potent nicotinic acetylcholine (B1216132) receptor antagonist that binds to receptors at the neuromuscular junction of striated muscle, was conducted to investigate this. nih.govavma.org The results of this investigation showed that acepromazine did not inhibit the binding of alpha-bungarotoxin to these nicotinic receptors in murine skeletal muscle. nih.govavma.org This finding suggests that acepromazine does not interact with the receptors responsible for striated muscle contraction, and therefore, its muscle-relaxant properties are not mediated through a direct effect on this tissue type.

Ocular System Research

Regulation of Intraocular Pressure

Another study reported a significant decrease in IOP at 35 and 60 minutes post-injection in healthy dogs. researchgate.net However, some research has indicated that intravenous administration of acepromazine in combination with other agents may initially cause a transient increase in IOP. nih.gov The mechanism for the reduction in IOP is thought to be related to the drug's sedative effects and its influence on aqueous humor dynamics, which is regulated by the central nervous system. llu.lv

Effect of Intramuscular this compound on Intraocular Pressure (IOP) in Dogs
Time Post-Injection (minutes)Mean IOP (mmHg) ± SD (Right Eye)Mean IOP (mmHg) ± SD (Left Eye)
014 ± 2.9014 ± 2.90
512 ± 2.9712 ± 2.97
1511.5 ± 2.9910.6 ± 2.98
2513.2 ± 3.1513.2 ± 3.15
609.41 ± 1.719.41 ± 1.71

Modulation of Pupil Diameter

This compound has been consistently shown to induce miosis, or constriction of the pupil. In a study involving ten adult dogs, pupil construction was observed as early as 5 minutes after intramuscular injection and continued throughout the 60-minute research period. researchgate.netllu.lv The horizontal pupil diameter (HPD) decreased from a baseline of 8.95 ± 1.67 mm to its lowest level of approximately 7.05 ± 1.16 mm around 25 minutes after the injection. llu.lv This miotic effect is a consistent finding across various studies in dogs. nih.govredalyc.org The reduction in pupil diameter is attributed to the alpha-adrenergic blocking effects of acepromazine on the iris dilator muscle.

Hematological and Biochemical Parameter Research

Effects on Hematocrit and Red Blood Cell Dynamics

A significant and well-documented systemic effect of this compound is its impact on hematological parameters, specifically the hematocrit and red blood cell count. Administration of acepromazine has been shown to cause a notable decrease in these values across multiple species, including dogs, horses, and camels. frontiersin.orgnih.govmdpi.comvin.comnih.govnih.govijvets.comup.ac.za

This reduction is not due to hemolysis but rather to the sequestration of red blood cells within the spleen. nih.govmdpi.comvin.com Acepromazine's alpha-1-adrenergic receptor blockade leads to relaxation of the splenic capsule and trabeculae, resulting in splenic enlargement (splenomegaly) and the subsequent pooling of erythrocytes. ijvets.com In dogs, this can lead to a 20-30% reduction in packed cell volume (PCV). ijvets.com Studies in horses have shown a decrease in hematocrit that can last for 12 hours or more, with a potential decrease of as much as 50%. nih.gov

Effect of this compound on Hematocrit (Packed Cell Volume)
SpeciesBaseline Hematocrit/PCV (%)Post-Acepromazine Hematocrit/PCV (%)Percent Decrease
Dog41.5 ± 4.232.2 ± 6.9 (at 30 mins)~22%
Horse36-42~13 percentage points lower (at 1 hour)~31-36%
Camel30.00 ± 2.3716.52 ± 11.62~45%

Impact on White Blood Cell Count and Platelet Function

This compound has been observed to exert varying effects on hematological parameters, specifically on white blood cell (WBC) counts and platelet function. Research across different animal species reveals a complex and sometimes contradictory picture of the compound's influence on these crucial components of the blood.

In horses, administration of acepromazine has been associated with a decrease in the total white blood cell count. This reduction is primarily attributed to a decrease in absolute lymphocyte and monocyte counts. It is hypothesized that this may be due to the sequestration of these cells in the spleen following splenic capsule relaxation induced by the drug.

Conversely, studies in other species have shown different outcomes. For instance, in Arabian camels, treatment with acepromazine led to a significant increase in total WBC counts. This was characterized by a rise in neutrophils and monocytes, while eosinophil and lymphocyte numbers decreased. In rabbits, a combination of acepromazine with other agents resulted in an increased WBC count at 1, 2, and 24 hours post-administration. In dogs, some studies have reported a non-significant decrease in total leukocyte count when acepromazine is used in combination with other drugs.

The impact of this compound on platelet function, particularly platelet aggregation, has also been a subject of investigation, with findings varying between studies. Platelet aggregation is a critical process in hemostasis, and its modulation can have significant clinical implications.

One proposed mechanism for acepromazine's effect on platelets is the inhibition of platelet aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Some research in dogs has indicated that sedation with acepromazine and atropine (B194438) can lead to a significant reduction in platelet count and their ability to aggregate in response to ADP. nih.gov A decrease in the maximal release of adenosine triphosphate (ATP) in response to collagen has also been noted. nih.gov However, in this particular study, platelet count and aggregation responses returned to pre-sedation values during general anesthesia and surgery. nih.gov

In contrast, other studies have found no significant impact on platelet function. A study evaluating the effect of intravenously administered this compound in healthy dogs, using a modified thromboelastography assay, found no significant differences in the percentage change of maximum amplitude for ADP-activated or arachidonic acid (AA)-activated samples among treatment groups at any time point. avma.org This suggests that at the doses studied, acepromazine did not inhibit platelet function via the ADP and AA pathways. avma.org It is important to note that while some studies report a decrease in platelet count following acepromazine administration, this reduction may not always be substantial enough to significantly alter thromboelastography measurements. nih.gov

The conflicting findings may be a result of differing methodologies, dosages, species-specific responses, and the presence of other concurrently administered drugs. researchgate.net

Table 1: Effects of this compound on White Blood Cell Count and Platelet Function in Various Species

Species Effect on White Blood Cell Count Effect on Platelet Function Reference
Horses Decrease (attributed to decreased lymphocytes and monocytes) Not specified
Arabian Camels Increase (increased neutrophils and monocytes, decreased eosinophils and lymphocytes) Not specified nih.gov
Rabbits Increase (when used in a combination protocol) Not specified
Dogs Non-significant decrease (in combination with ketamine) Inhibition of ADP-induced aggregation, reduced ATP release nih.gov

Metabolic Interactions and Glucose Homeostasis

The influence of this compound on metabolic processes, particularly glucose homeostasis, is a critical area of research, especially when the compound is used in clinical or experimental settings where metabolic stability is paramount.

Influence on Insulin (B600854) Sensitivity and Glucose Effectiveness

Research into the direct effects of this compound on insulin sensitivity and glucose effectiveness has yielded specific insights, primarily from studies conducted in dogs. Insulin sensitivity refers to the ability of insulin to promote glucose uptake and utilization, while glucose effectiveness describes the capacity of glucose itself to stimulate its own disposal.

A study investigating the effects of acepromazine on intravenous glucose tolerance tests (IVGTTs) in dogs found no significant differences in insulin sensitivity or glucose effectiveness between dogs treated with acepromazine and a control group. nih.govavma.org This suggests that at the dosages used for chemical restraint, acepromazine does not appear to interfere with the fundamental mechanisms of insulin action or glucose-mediated glucose disposal. nih.gov

The study utilized Bergman's minimal model of glucose kinetics to analyze the data, a sophisticated method for quantifying these metabolic parameters. The lack of a significant effect on the insulin sensitivity index (SI) and glucose effectiveness (SG) indicates that acepromazine can be used as a sedative in dogs undergoing such metabolic assessments without confounding the results related to these specific measures. nih.govavma.org

While direct studies in other species are less common, the findings in dogs provide a valuable reference point. However, it is important to consider that species-specific differences in drug metabolism and physiological response may lead to different outcomes.

Interference with Intravenous Glucose Tolerance Test (IVGTT) Paradigms

The intravenous glucose tolerance test (IVGTT) is a standard procedure for assessing glucose metabolism. The potential for sedative agents to interfere with the results of this test is a significant concern in both clinical and research settings.

Furthermore, the acute insulin response to glucose and the disposition index, which is a measure of the product of insulin sensitivity and acute insulin response, were also not significantly different. nih.gov This indicates that pre-test administration of a small dose of acepromazine can serve as an effective means of chemical restraint without skewing the interpretation of glucose metabolism assessment via an IVGTT in dogs. nih.gov

However, it is noteworthy that in the same study, a lower baseline free fatty acid concentration was observed in the acepromazine-treated dogs. nih.gov While this did not impact the primary glucose and insulin dynamics, it suggests a potential influence on lipid metabolism.

In contrast to the findings in dogs, a study in cats reported that acetylpromazine (a synonym for acepromazine) at a dose of 2.2 mg/kg, IM, produced significantly higher plasma glucose values during an IVGTT compared to tests performed without the medication. avma.orgnih.gov This highlights the potential for species-specific responses and underscores the importance of careful consideration when using acepromazine as a restraining agent during metabolic studies in different animals.

Table 2: Impact of this compound on IVGTT Parameters in Dogs

Parameter IVGTT without Acepromazine IVGTT with Acepromazine Significance Reference
Baseline Plasma Glucose No significant difference No significant difference NS nih.gov
Baseline Plasma Insulin No significant difference No significant difference NS nih.gov
Insulin Sensitivity (SI) No significant difference No significant difference NS nih.govavma.org
Glucose Effectiveness (SG) No significant difference No significant difference NS nih.govavma.org
Acute Insulin Response to Glucose (AIRg) No significant difference No significant difference NS nih.govavma.org
Disposition Index No significant difference No significant difference NS nih.govavma.org

NS = Not Significant

Comparative Pharmacology and Receptor Selectivity Studies of Acepromazine Maleate

Comparison with Other Phenothiazine (B1677639) Derivatives

Phenothiazines, including acepromazine (B1664959), chlorpromazine, and propionylpromazine, share a core three-ring structure but differ in the side chains, which alters their potency, receptor affinity, and side-effect profiles. auburn.eduveteriankey.com The primary mechanism of action for their tranquilizing effects is the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. wikipedia.orgauburn.eduveteriankey.com

Acepromazine is considered the most potent among the commonly used phenothiazine derivatives in veterinary medicine. auburn.edu Its strong affinity for D2 receptors is responsible for its reliable sedation and reduction in spontaneous activity. veteriankey.com In addition to its dopaminergic antagonism, acepromazine exhibits significant alpha-1 adrenergic receptor blocking activity, which leads to peripheral vasodilation and can cause hypotension. auburn.eduveteriankey.com It also possesses antihistaminic and anticholinergic properties. wikipedia.orgveteriankey.com

Chlorpromazine, a closely related analog, is similarly a dopamine antagonist but is considered less potent than acepromazine. deesdogs.comveteriankey.com It is noted for having more pronounced anticholinergic and antihistaminic effects. deesdogs.com Propionylpromazine is another phenothiazine derivative with actions and side effects that are very similar to those of acepromazine. veteriankey.com Studies in camels have compared the onset and duration of sedation between these agents, showing slight variations in their pharmacokinetic profiles. nih.gov

The variation in side effects among phenothiazines is linked to their differing affinities for various receptors. For instance, drugs with higher alpha-1 adrenergic blockade have a greater potential to cause hypotension. auburn.edu

Table 1: Comparative Properties of Select Phenothiazine Derivatives

CompoundPrimary MechanismRelative PotencyKey Receptor AffinitiesNotable Characteristics
Acepromazine Dopamine D2 AntagonistHigh auburn.eduStrong D2, Strong α1-adrenergic, moderate H1, moderate muscarinic wikipedia.orgnih.govMost commonly used phenothiazine in veterinary medicine; potent sedative. auburn.eduveteriankey.com
Chlorpromazine Dopamine D2 AntagonistLower than Acepromazine deesdogs.comStrong D2, α1-adrenergic, H1, muscarinic veteriankey.comresearchgate.netAlso used as an anti-emetic; historically used as a human antipsychotic. deesdogs.com
Propionylpromazine Dopamine D2 AntagonistSimilar to Acepromazine veteriankey.comSimilar to AcepromazineActions and side effects are very similar to acepromazine. veteriankey.com

Differentiation from Alpha-2 Adrenergic Agonists (e.g., Xylazine (B1663881), Medetomidine, Detomidine, Clonidine)

A fundamental distinction exists between the pharmacological actions of acepromazine and alpha-2 adrenergic agonists like xylazine, medetomidine, detomidine, and clonidine. This difference lies in their primary receptor targets and the resulting physiological and clinical effects.

Acepromazine's sedative effects are primarily due to the blockade of dopamine D2 receptors. wikipedia.org It does not provide any analgesia (pain relief). auburn.edudeesdogs.com Its main cardiovascular effect is hypotension resulting from the blockade of alpha-1 adrenergic receptors, causing vasodilation. auburn.edu There is no specific pharmacological agent to reverse the effects of acepromazine.

In contrast, alpha-2 adrenergic agonists produce sedation, muscle relaxation, and significant analgesia by stimulating alpha-2 adrenergic receptors in the central nervous system. westernu.eduutlib.ee This stimulation inhibits the release of the neurotransmitter norepinephrine (B1679862). westernu.edu A key clinical advantage of this class is that their effects can be reversed by specific alpha-2 adrenergic antagonists, such as atipamezole (B1667673) and yohimbine. westernu.edu The cardiovascular effects of alpha-2 agonists are typically biphasic, characterized by initial vasoconstriction and a rise in blood pressure, followed by a more prolonged period of hypotension and bradycardia. westernu.edu

Table 2: Differentiation of Acepromazine Maleate (B1232345) from Alpha-2 Adrenergic Agonists

FeatureAcepromazine Maleate (Phenothiazine)Alpha-2 Adrenergic Agonists (e.g., Xylazine, Medetomidine)
Mechanism of Action Dopamine (D2) receptor antagonist; Alpha-1 adrenergic antagonist. wikipedia.orgveteriankey.comAlpha-2 adrenergic receptor agonist. westernu.eduutlib.ee
Primary Clinical Effects Tranquilization, sedation. auburn.eduSedation, muscle relaxation, analgesia. westernu.edu
Analgesic Properties None. auburn.edudeesdogs.comYes, significant. westernu.edu
Reversibility No specific reversal agent.Reversible with alpha-2 antagonists (e.g., atipamezole). westernu.edu
Primary Cardiovascular Effects Hypotension via vasodilation (alpha-1 blockade). auburn.eduBiphasic: Initial hypertension then prolonged hypotension and bradycardia. westernu.edu

Synergistic and Antagonistic Interactions with Co-administered Agents

Acepromazine is frequently administered in combination with other drugs, such as general anesthetics and opioids, to produce a balanced and more desirable state of sedation or anesthesia.

Acepromazine exhibits a significant "MAC-sparing" effect, meaning it reduces the Minimum Alveolar Concentration (MAC) of inhalant anesthetics like isoflurane (B1672236) and sevoflurane (B116992) required to maintain a surgical plane of anesthesia. This is advantageous as it allows for the use of lower concentrations of potent inhalants, thereby reducing their dose-dependent side effects, such as cardiovascular and respiratory depression. Studies have demonstrated that premedication with acepromazine can reduce the MAC of halothane (B1672932) by 34% in dogs. researchgate.net When combined with morphine, acepromazine has been shown to decrease the isoflurane MAC by 33%. scielo.br This MAC-sparing effect is a key reason for its common use as a preanesthetic agent. deesdogs.com

Table 3: Documented MAC-Sparing Effects of Acepromazine Combinations in Dogs

Inhalant AnestheticCo-administered Agent(s) with AcepromazineReported MAC ReductionReference
HalothaneAcepromazine alone34% researchgate.net
IsofluraneMorphine33.3% researchgate.net
IsofluraneMethadone68.3% researchgate.net

When combined with opioids, acepromazine produces synergistic sedative effects, a state often referred to as neuroleptanalgesia. nih.govredalyc.orgufrgs.br This combination results in a more profound and reliable state of sedation than what can be achieved with either drug alone. nih.govredalyc.org Studies in dogs have shown that combinations of acepromazine with opioids like morphine, methadone, and butorphanol (B1668111) lead to significantly higher sedation scores. nih.govresearchgate.net

While sedation is enhanced, the analgesic effects are provided solely by the opioid component of the combination. The dose of acepromazine does not appear to influence the degree of sedation when combined with morphine, suggesting a ceiling effect for the phenothiazine's contribution to sedation in this context. redalyc.orgufrgs.br The cardiovascular effects of these combinations are generally well-tolerated in healthy animals, with decreases in blood pressure and heart rate that are typically not greater than when each drug is administered alone. nih.govredalyc.org However, careful monitoring is still essential.

The combination of acepromazine with other classes of sedatives is used to tailor the sedative and physiological response for specific clinical scenarios. Combining acepromazine with an alpha-2 agonist like xylazine can produce a better quality of sedation than either agent used alone. cabidigitallibrary.org This is attributed to their different mechanisms of action, with acepromazine's alpha-1 blockade potentially balancing the vasoconstriction caused by the alpha-2 agonist. veteriankey.com

When combined with ketamine, a dissociative anesthetic, acepromazine can prolong the duration of anesthesia and smooth the recovery period. biomedres.us The physiological effects of any combination will be the sum of the individual drug actions. For example, combining acepromazine with opioids can potentiate respiratory depression, and its hypotensive effects can be additive with other agents that cause vasodilation. veteriankey.com Therefore, the use of acepromazine in combination with other agents requires a thorough understanding of their individual and combined pharmacological effects to maximize efficacy while ensuring patient stability.

Analytical Methodologies for Acepromazine Maleate Research

Chromatographic Techniques for Quantification in Biological Matrices

Chromatographic methods are indispensable for separating acepromazine (B1664959) maleate (B1232345) from complex biological samples, allowing for its subsequent detection and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity, selectivity, and specificity, making it a preferred technique for analyzing acepromazine maleate in biological fluids and tissues. This technique has been widely applied to quantify acepromazine and its metabolites in various matrices, including plasma, urine, and serum, across different animal species. For instance, LC-MS/MS methods have been developed to detect acepromazine and its metabolites in horse plasma and urine, achieving lower limits of quantification (LOQ) as low as 10 pg/mL in plasma researchgate.net. Similarly, LC-MS/MS has been utilized for the determination of acepromazine in serum samples from canine, equine, and bovine species, with reported LOQs of 5.0 ng/mL researchgate.net. The application of LC-MS/MS extends to forensic toxicology, where it has been used to detect acepromazine in hair samples nih.gov.

Table 1: Chromatographic Quantification of this compound in Biological Matrices

TechniqueBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeRecovery (%)RSD (%)Reference
LC-MS/MSHorse PlasmaNot specified10 pg/mLNot specifiedNot specifiedNot specified researchgate.net
LC-MS/MSHorse UrineNot specified100 pg/mLNot specifiedNot specifiedNot specified researchgate.net
LC-MS/MSSerumNot specified5.0 ng/mL2.0-100.0 ng/mL82.0-1183.0-18.3 researchgate.net
LC-MS/MSHairNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov
LC-MS/MSPig Tissues0.16 ng/mL (ACP)0.5 ng/mL (ACP)LOQ-12 ng/mL (ACP)98.26-119.43Not specified researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) Method Development

Ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents an advancement over traditional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. UPLC-MS/MS methods have been developed for the simultaneous determination of acepromazine along with other veterinary drugs in complex matrices such as pig tissues (kidneys, livers, and porks) researchgate.netresearchgate.net. These methods have demonstrated robust performance with LOQs of 0.5 ng/mL for acepromazine (ACP) and recoveries ranging from 98.26% to 119.43% researchgate.netresearchgate.net. Further development has focused on high-throughput analysis using 96-well plate solid-phase extraction (SPE) coupled with UHPLC-MS/MS for the determination of sedatives in animal kidneys, meat, and fish, achieving decision limits (CCα) between 1 and 1.2 μg/kg and trueness and precision values within acceptable ranges (85-103% and 1-9%, respectively) wur.nl. UPLC-MS/MS has also been instrumental in identifying acepromazine and its metabolites, facilitating the separation of structural isomers researchgate.net.

High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD)

High-performance liquid chromatography with diode array detection (HPLC-DAD) is a valuable technique for the qualitative and quantitative analysis of compounds, providing spectral information that aids in identification. While LC-MS/MS offers superior sensitivity, HPLC-DAD remains useful for routine analysis and metabolite profiling. Studies have employed HPLC-DAD to investigate the stability of acepromazine in biological matrices, noting its potential for in vitro conversion to metabolites like 2-(1-hydroxyethyl)promazine in human blood oup.com. Analytical data for this compound reference material using HPLC/DAD has been reported, specifying column dimensions, particle size, and retention times for the compound and its maleate salt lgcstandards.com.

Table 2: HPLC-DAD Parameters for this compound Analysis

TechniqueColumnMobile PhaseFlow RateRetention Time (Acepromazine)Detection WavelengthReference
HPLC/DADReproSil 100 C18 5 µm 250 x 3 mmNot specified1 ml/min3.65 minNot specified lgcstandards.com

Bioanalytical Method Validation and Sensitivity Assessment

The validation of bioanalytical methods is paramount to ensure that the assay is suitable for its intended purpose, providing accurate and reliable results. Key validation parameters include sensitivity (LOD and LOQ), accuracy, and precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) is defined as the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable accuracy and precision europa.euglobalresearchonline.net. These parameters are critical for assessing the sensitivity of an analytical method. For this compound, reported LOQ values vary significantly depending on the technique and biological matrix employed. For instance, LC-MS/MS methods have reported LOQs as low as 10 pg/mL in plasma researchgate.net, while UPLC-MS/MS methods in pig tissues have achieved LOQs of 0.5 ng/mL researchgate.netresearchgate.net. Other HPLC methods have reported LOQs around 0.1 ng/mL nih.gov. The specific LOQ is often determined by the signal-to-noise ratio, typically requiring the analyte signal to be at least 5 times that of a blank sample europa.euglobalresearchonline.net.

Table 3: Sensitivity Parameters for this compound Analysis

TechniqueBiological MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
LC-MS/MSHorse PlasmaNot specified10 pg/mL researchgate.net
LC-MS/MSHorse UrineNot specified100 pg/mL researchgate.net
LC-MS/MSSerumNot specified5.0 ng/mL researchgate.net
UPLC-MS/MSPig Tissues0.16 ng/mL0.5 ng/mL researchgate.netresearchgate.net
UHPLC-MS/MSAnimal tissuesNot specified1-1.2 μg/kg (CCα) wur.nl
HPLCNot specified0.01 ng/mL0.1 ng/mL nih.gov

Accuracy and Precision Studies

Accuracy refers to the closeness of a measured value to the true value, often assessed by determining the percent recovery or bias. Precision measures the variability of measurements, typically expressed as percent coefficient of variation (%CV) or relative standard deviation (RSD). For bioanalytical method validation, accuracy is generally accepted when the measured concentration is within ±15% of the nominal value, with an exception for the LOQ, where ±20% is permissible europa.euglobalresearchonline.net. Precision is typically considered acceptable if the %CV is within 15%, or 20% at the LOQ europa.euglobalresearchonline.net. Studies have reported recovery rates for acepromazine between 82.0% and 119.43% researchgate.netresearchgate.netresearchgate.net, with RSD values ranging from 3.0% to 18.3% researchgate.net. Method validation also includes assessing intra-day and inter-day precision and accuracy, ensuring consistency across different analytical runs and days nih.gov.

Table 4: Accuracy and Precision in Bioanalytical Method Validation

ParameterTypical Acceptance CriteriaReported Values (Acepromazine)Reference
Accuracy±15% of nominal value (±20% at LOQ)Recovery: 82.0-119.43% (various matrices) researchgate.netresearchgate.netresearchgate.neteuropa.euglobalresearchonline.net
Precision%CV ≤15% (≤20% at LOQ)RSD: 3.0-18.3% (serum) researchgate.neteuropa.euglobalresearchonline.net
TruenessNot specified85-103% (animal tissues via UHPLC-MS/MS) wur.nl
PrecisionNot specified1-9% (animal tissues via UHPLC-MS/MS) wur.nl
Matrix EffectNot specified (insignificant reported in some studies)Insignificant effect reported in pig tissues researchgate.netresearchgate.net researchgate.netresearchgate.net

Forensic and Anti-Doping Research Applications

Identification and Detection of Acepromazine and its Metabolites (e.g., HEPS) as Forensic Markers

The forensic analysis of this compound relies heavily on sophisticated chromatographic and mass spectrometric techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are the preferred methods due to their high sensitivity, selectivity, and ability to analyze complex biological matrices nih.govnih.govresearchgate.netunodc.orgthermofisher.comoup.comresearchgate.netresearchgate.netcabidigitallibrary.org. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with diode-array detection (HPLC-DAD) are also utilized unodc.orgoup.comnih.gov.

A key aspect of acepromazine analysis in forensic contexts is the detection of its metabolites, particularly 2-(1-hydroxyethyl)promazine sulphoxide (HEPS). HEPS is considered a valuable forensic marker because it persists longer in biological samples than the parent drug, acepromazine (ACP) nih.govresearchgate.netrmtcnet.com. This extended detection window makes HEPS a more reliable indicator of recent acepromazine administration. Other identified metabolites include 7-hydroxyacepromazine and 2-(1-hydroxyethyl)-7-hydroxy-promazine researchgate.netoup.com.

These analytical methods are applied across various matrices, including blood, plasma, urine, hair, and tissue samples nih.govunodc.orgresearchgate.netoup.com. In doping control, particularly in equine sports, the detection of HEPS in urine or plasma serves as evidence of acepromazine use nih.govresearchgate.netfei.orgifhaonline.org. In forensic toxicology related to drug-facilitated sexual assault (DFSA), acepromazine has been detected in trace amounts in biological samples and residues, with LC-MS/MS being instrumental in its identification nih.gov.

The sensitivity of these methods allows for the detection of acepromazine and its metabolites at very low concentrations, which is critical for forensic applications.

Table 1: Analytical Methods and Detection Limits for Acepromazine and Metabolites

AnalyteMatrixAnalytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Acepromazine (ACP)Pig TissuesUPLC-MS/MS0.16 ng/mL0.5 ng/mL researchgate.net
2-(1-hydroxyethyl)promazine sulphoxide (HEPS)Pig TissuesUPLC-MS/MS0.15 ng/mL0.5 ng/mL researchgate.net
Acepromazine (ACP)Horse SerumLC-MS/MS0.5 ng/mLNot specified thermofisher.com
HEPSHorse SerumLC-MS/MSNot specified0.5 ng/mL thermofisher.com
HEPSPlasmaLC-MS/MS5.0 pg/mL10 pg/mL rmtcnet.com
Acepromazine (ACP)PlasmaLC-MS/MS10 pg/mL10 pg/mL researchgate.net

Table 2: Metabolite Persistence and Suitability as Forensic Markers

AnalyteMatrixQuantifiable Timeframe (Approximate)Suitability as Forensic MarkerReference
Acepromazine (ACP)PlasmaUp to 3 hoursLimited due to rapid clearance nih.govresearchgate.net
Acepromazine (ACP)UrinePeaks at 4h, detectable up to 24hLimited rmtcnet.com
Acepromazine (ACP)SerumUp to 2 hoursLimited thermofisher.com
HEPSPlasmaUp to 24 hoursHigh, due to longer persistence nih.govresearchgate.net
HEPSUrineUp to 144 hoursHigh, due to longer persistence nih.govresearchgate.net
HEPSUrineDetectable up to 120 hoursHigh rmtcnet.com

Stability Assessment of this compound in Biological Samples

This compound has demonstrated notable instability in certain biological matrices, particularly in whole human blood. Studies have shown that acepromazine can undergo in vitro conversion to its metabolite, 2-(1-hydroxyethyl)promazine, within human blood, with this conversion occurring even after very short incubation periods oup.com. This degradation is attributed to the presence of red blood cells, which may possess reductase activity oup.com. Within 4 hours of incubation at 20°C, a significant amount of this metabolite was produced in human blood, and after 24 hours, the parent acepromazine was virtually completely converted oup.com. This instability poses a challenge for forensic analysis, as it can lead to an underestimation of the parent drug concentration and an overestimation of the metabolite, potentially impacting the interpretation of results nih.govoup.com.

In contrast, acepromazine appeared to be more stable in horse plasma under similar conditions oup.com. However, the general instability in human blood underscores the critical importance of proper sample collection, handling, and storage procedures in forensic toxicology to ensure the integrity of acepromazine and its metabolites. Research is ongoing to develop methods for stabilizing the drug in clinical and post-mortem blood specimens oup.com. The potential for degradation highlights the need for validated analytical methods that account for these stability issues or employ immediate sample processing and storage at low temperatures (e.g., -18°C) if immediate analysis is not possible unodc.org.

Compound Names:

Common NameFull Chemical Name
Acepromazine (ACP)10-(3-dimethylaminopropyl)phenothiazin-2-yl methyl ketone
HEPS2-(1-hydroxyethyl)promazine sulphoxide
2-(1-hydroxyethyl)promazine2-(1-hydroxyethyl)promazine

Advanced Research Paradigms and Future Directions

Investigation of Acepromazine (B1664959) Maleate (B1232345) in Experimental Models of Specific Neurological Conditions

While acepromazine maleate is not primarily an anticonvulsant, its effects on the central nervous system have prompted investigations into its potential utility in experimental models of neurological disorders. Early concerns regarding phenothiazines potentially lowering the seizure threshold have been re-evaluated. Retrospective studies in dogs with seizure histories have yielded mixed results, with some indicating no correlation between acepromazine administration and seizure recurrence, and even suggesting a potential role in seizure abatement in some cases mspca.orgcliniciansbrief.comresearchgate.netnih.govwikipedia.org. These findings, however, often stem from retrospective analyses with confounding factors, highlighting the need for prospective studies to clarify acepromazine's precise impact on seizure thresholds and its potential therapeutic modulation in specific neurological conditions. Further research could explore its effects in experimental models of epilepsy, neurodegenerative diseases, or ischemic events, focusing on its neuroprotective or modulatory capabilities rather than its sedative effects alone. For instance, while not directly related to neurological conditions, acepromazine has been used in animal models for procedures requiring anesthesia, such as the MCAO stroke model in rats plos.org. This indicates its established use in experimental settings where neurological function is under investigation.

Exploration of Immunomodulatory Properties

Emerging research suggests that this compound may possess immunomodulatory and anti-inflammatory properties. Studies in horses have indicated that acepromazine, at specific dosages, can modulate neutrophil function, exhibiting anti-inflammatory and antioxidant effects frontiersin.orgnih.gov. This modulation of immune cell activity, particularly neutrophils, suggests a potential role in managing inflammatory conditions. Acepromazine's ability to inhibit reactive oxygen species (ROS) production by stimulated equine neutrophils has been demonstrated in vitro, indicating a direct impact on cellular inflammatory responses uliege.be. These findings open avenues for research into acepromazine's broader effects on cytokine profiles and immune cell signaling pathways, potentially offering therapeutic strategies for inflammatory or autoimmune diseases in research models.

Pharmacokinetic/Pharmacodynamic Modeling and Simulation

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound is crucial for optimizing its use and exploring new applications. Studies have investigated its metabolism, distribution, and elimination in various species, revealing significant variations. For example, research in horses has detailed its PK, including a two-compartment model with a rapid distribution and a relatively short elimination half-life, though significant inter-individual variability exists auburn.edueuropa.eunih.govresearchgate.netnih.gov. The identification of metabolites, such as 2-(1-hydroxyethyl)promazine sulphoxide (HEPS), as potential forensic markers due to their longer persistence in plasma and urine, underscores the complexity of its metabolic pathways nih.gov. Advanced PK/PD modeling and simulation could provide deeper insights into dose-response relationships, drug interactions, and the prediction of efficacy and safety in different physiological states or disease models. Such modeling could also aid in designing studies to investigate subclinical or repeated exposure effects, as discussed in the following section.

Studies on Long-Term Effects of Subclinical or Repeated Exposure in Research Animals

While much of the research on this compound focuses on its acute effects, there is a growing interest in understanding the consequences of subclinical or repeated exposure in research animals. Studies involving exercised Thoroughbreds have explored reduced resident time and pharmacodynamic effects after multiple subclinical dosages auburn.edunih.goviranjournals.iriranjournals.irauburn.edu. These investigations are vital for refining experimental protocols and ensuring the welfare of animals used in research. Understanding how chronic or repeated low-dose exposure impacts physiological parameters, behavior, or susceptibility to other stressors is essential for robust scientific methodology. Such research could involve longitudinal studies monitoring a range of biomarkers and behavioral assessments to identify subtle, long-term effects that might not be apparent in acute studies.

Development of Novel Research Tools Derived from this compound's Pharmacophore

The chemical structure of this compound, particularly its phenothiazine (B1677639) core, serves as a pharmacophore that could be leveraged for the development of novel research tools. Structure-activity relationship (SAR) studies could identify key molecular features responsible for its various effects, allowing for the design of derivatives with enhanced specificity or novel functionalities. For instance, understanding how acepromazine interacts with dopaminergic and adrenergic receptors could lead to the creation of selective receptor ligands for neurochemical research or the development of imaging probes. Research into its mechanism of action, including its effects on reactive oxygen species and cytokine production, might inspire the design of compounds with targeted immunomodulatory or antioxidant properties for use in specific experimental models.

Q & A

Q. What are the molecular characteristics of acepromazine maleate, and how do they influence experimental design?

this compound is a phenothiazine derivative with the molecular formula C₁₉H₂₂N₂OS·C₄H₄O₄ (acepromazine + maleic acid) and a molecular weight of 442.53 g/mol . Its structure includes a phenothiazine ring and a dimethylaminopropyl side chain, which confers alpha-adrenergic antagonism. Researchers must account for its poor aqueous solubility (requiring solvents like DMSO or PEG300) and light sensitivity when designing storage protocols (-20°C for powders, -80°C for solutions) . UV-Vis spectroscopy (λmax = 242–278 nm) is recommended for quantification .

Q. What standardized protocols exist for preparing this compound formulations in animal studies?

For murine models, a typical formulation involves dissolving 2 mg/mL this compound in a solvent mix (5% DMSO, 30% PEG300, 5% Tween 80, 60% ddH₂O) to achieve a 10 mg/kg dose in 20g mice . For larger animals like dogs, intramuscular injection protocols recommend 0.25–1.0 mg/kg, with adjustments based on species-specific pharmacokinetics (e.g., reduced hepatic metabolism in cats) . Pre-anesthetic combinations (e.g., with ketamine or xylazine) require validation via dose-response curves to avoid synergistic hypotension .

Q. How does this compound interact with adrenergic and dopaminergic receptors?

Acepromazine acts as a competitive antagonist at α₁-adrenergic receptors (Ki = 15–30 nM) and D₂ dopamine receptors (Ki = 80–120 nM), suppressing cAMP production . In vivo, this results in CNS depression, vasodilation, and reduced spontaneous motor activity. Researchers should validate receptor binding assays using radioligands like [³H]-prazosin for α₁ receptors and [³H]-spiperone for D₂ receptors to quantify potency across tissues .

Advanced Research Questions

Q. How can contradictory findings in acepromazine’s hemodynamic effects be resolved methodologically?

Discrepancies in blood pressure outcomes (e.g., hypotension in dogs vs. transient hypertension in rodents) may arise from species-specific vascular reactivity or anesthesia interactions . To address this, employ telemetry for continuous blood pressure monitoring in conscious animals and control for variables like anesthesia type (e.g., sevoflurane vs. halothane) . Additionally, validate α₁-receptor density variations across species using Western blotting .

Q. What experimental designs are optimal for studying acepromazine’s chronic toxicity in preclinical models?

Chronic toxicity studies in rats (20–40 mg/kg/day for 6 months) showed no hepatic or renal damage, but dogs exhibited pulmonary edema at 220 mg/kg/day . Use species-specific biomarkers:

  • Rats : Monitor ALT, AST, and BUN levels.
  • Dogs : Include histopathology for pulmonary and splenic hyperemia. Incorporate dose-escalation protocols with staggered cohorts to identify NOAEL (No Observed Adverse Effect Level) .

Q. How does acepromazine’s formulation (e.g., benzyl alcohol) impact ecological risk assessments?

While acepromazine itself has low aquatic toxicity (EC₅₀ > 100 mg/L in algae), excipients like benzyl alcohol (1% in injectable formulations) exhibit higher toxicity (EC₅₀ = 71.4 mg/L in Photobacterium phosphoreum) . Researchers must analyze formulation components via HPLC-MS and conduct microcosm studies to assess biodegradation pathways in aquatic systems .

Q. What methodologies resolve contradictions in acepromazine’s effects on cardiac function?

In vitro studies on isolated frog hearts reported reduced contraction amplitude and rhythm irregularities due to altered Ca²⁺ channel activity . In vivo, these effects are masked by systemic vasodilation. Use Langendorff-perfused heart models with calcium imaging to isolate direct cardiac effects from autonomic influences .

Q. How can researchers optimize acepromazine dosing for neuroprotective studies?

In murine cerebral ischemia models, intraperitoneal doses of 0.75 mg/kg reduced neuronal apoptosis without exacerbating hypotension . Pair acepromazine with real-time EEG monitoring to balance sedation depth (target: 20–30 Hz beta waves) and neuroprotection. Adjust doses based on strain-specific CYP450 activity (e.g., higher metabolism in C57BL/6 mice) .

Q. What analytical techniques validate acepromazine stability in long-term studies?

Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS confirms degradation products (e.g., sulfoxide derivatives). Deuterated internal standards (e.g., [²H₆]-acepromazine maleate) improve quantification accuracy in biological matrices .

Q. What emerging applications exist for acepromazine in neuroscience research?

Acepromazine’s sigma-1 receptor affinity (IC₅₀ = 450 nM) suggests potential in modulating neuroinflammation. Recent studies in Alzheimer’s models combined acepromazine (1 mg/kg) with tauopathy inhibitors, showing reduced microglial activation via TLR4/NF-κB pathway suppression . Validate these findings using siRNA knockdown of sigma-1 receptors in primary glial cultures.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.